N-[4-(cyclohexylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a sulfonyl group, and an acetamide group. Its molecular formula is C20H26N2O4S2, and it has a molecular weight of 422.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with cyclohexylamine to form the intermediate N-(4-aminophenyl)sulfonyl)cyclohexylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound can prevent the enzyme from functioning, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the cyclohexylamino group.
N-(4-Cyclohexylsulfamoyl-phenyl)-acetamide: Similar but with different substituents on the phenyl ring.
Uniqueness
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its combination of cyclohexylamino and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H26N2O5S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-16-7-11-19(12-8-16)29(25,26)15-21(24)22-17-9-13-20(14-10-17)30(27,28)23-18-5-3-2-4-6-18/h7-14,18,23H,2-6,15H2,1H3,(H,22,24) |
InChI Key |
SFZKBMOXSLRLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
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